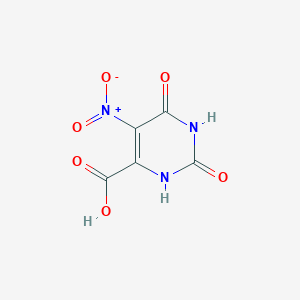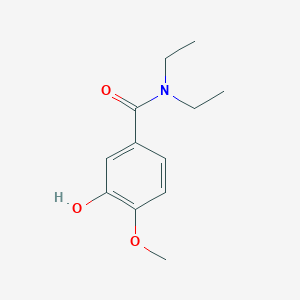
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine (MDB) is a heterocyclic compound that has been of interest to pharmaceutical and medicinal chemists due to its potential therapeutic applications. MDB is a benzodiazepine derivative that has been synthesized and studied for its biological activity.
Mechanism Of Action
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine acts on the central nervous system by binding to the GABA-A receptor, which is a neurotransmitter receptor that inhibits the activity of neurons. This results in a decrease in anxiety, sedation, and muscle relaxation.
Biochemical And Physiological Effects
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects. It can also cause sedation and muscle relaxation. 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to increase the activity of GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the cell membrane.
Advantages And Limitations For Lab Experiments
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has advantages and limitations when used in lab experiments. Its advantages include its high potency and selectivity for the GABA-A receptor. However, its limitations include its low solubility in water and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine. One direction is to study its potential use in the treatment of anxiety and insomnia. Another direction is to study its potential as an anticonvulsant. Additionally, further studies could be conducted to investigate the structure-activity relationship of 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine and its analogs.
Synthesis Methods
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine can be synthesized using several methods, including the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and sodium acetate. Another method involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and then with ethylamine.
Scientific Research Applications
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been studied for its potential therapeutic applications in the treatment of anxiety, insomnia, and epilepsy. It has also been studied for its anti-inflammatory and anticonvulsant properties.
properties
CAS RN |
18233-71-1 |
|---|---|
Product Name |
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine |
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-methyl-2,5-dihydro-1H-2,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-8-11-6-9-4-2-3-5-10(9)7-12-8/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
JBJMNDQSNKPJDR-UHFFFAOYSA-N |
SMILES |
CC1=NCC2=CC=CC=C2CN1 |
Canonical SMILES |
CC1=NCC2=CC=CC=C2CN1 |
synonyms |
2,5-Dihydro-3-methyl-1H-2,4-benzodiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















